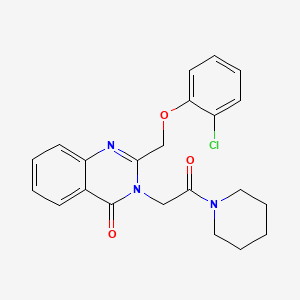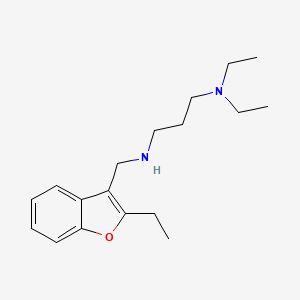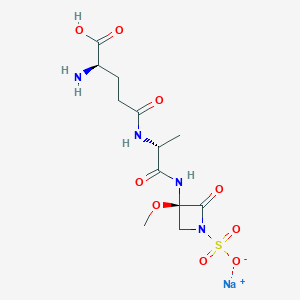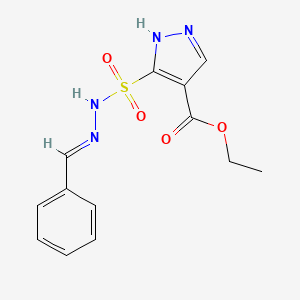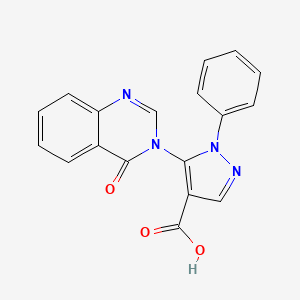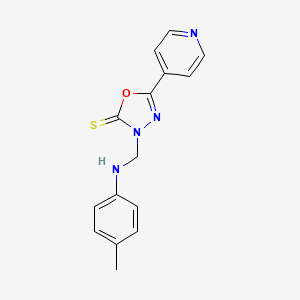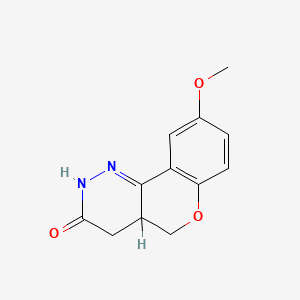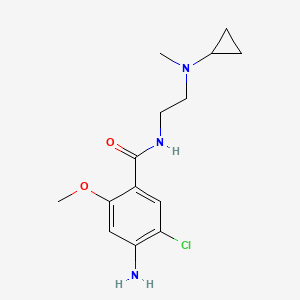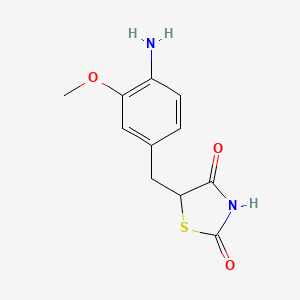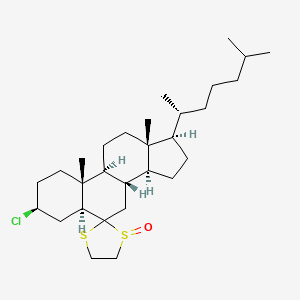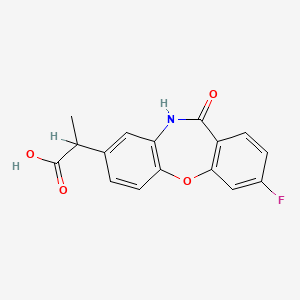
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This class of compounds is known for its diverse pharmacological activities, including antidepressant, analgesic, and calcium channel antagonist properties .
Preparation Methods
The synthesis of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves several steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . Industrial production methods often utilize microwave-induced reactions due to their simplicity and short reaction times .
Chemical Reactions Analysis
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Cyclization: This reaction can be catalyzed by acids or bases, leading to the formation of various ring structures.
Scientific Research Applications
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: It has shown promise as an antidepressant, analgesic, and calcium channel antagonist.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, which contributes to its antidepressant and analgesic effects. Additionally, it acts as a calcium channel antagonist, affecting calcium ion flow in cells .
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,f][1,4]oxazepine derivatives such as loxapine and amoxapine. These compounds share similar pharmacological activities but differ in their specific molecular structures and effects. For example, loxapine is primarily used as an antipsychotic, while amoxapine is used as an antidepressant . The unique structure of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid contributes to its distinct pharmacological profile .
Properties
CAS No. |
109823-13-4 |
|---|---|
Molecular Formula |
C16H12FNO4 |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
2-(9-fluoro-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H12FNO4/c1-8(16(20)21)9-2-5-13-12(6-9)18-15(19)11-4-3-10(17)7-14(11)22-13/h2-8H,1H3,(H,18,19)(H,20,21) |
InChI Key |
AVBQXJHIZOXWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C=CC(=C3)F)C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


